Comparison of Computed Lipophilicity (ACD/LogP and LogD) with Unsubstituted Parent
The introduction of the 2-methoxyethyl substituent on the N1 of 3-aminopyrazole increases the calculated distribution coefficient at pH 5.5 (LogD) from -0.62 (parent) to 0.29, representing a shift of nearly one log unit toward greater membrane permeability, while maintaining a LogP (-0.44) that remains well within drug-like space .
| Evidence Dimension | ACD/LogP and ACD/LogD (pH 5.5) |
|---|---|
| Target Compound Data | ACD/LogP = -0.44; ACD/LogD (pH 5.5) = 0.29 |
| Comparator Or Baseline | 1H-Pyrazol-3-amine: ACD/LogP = -0.29; ACD/LogD (pH 5.5) = -0.62 |
| Quantified Difference | ΔLogP = -0.15; ΔLogD (pH 5.5) = +0.91 |
| Conditions | ACD/Labs Percepta v14.00 in silico predictions |
Why This Matters
The higher LogD of the methoxyethyl derivative predicts improved passive membrane permeability compared to the unsubstituted parent, which can be advantageous for cell-based assays and oral bioavailability, while the LogP remains below 0, avoiding excessive lipophilicity.
